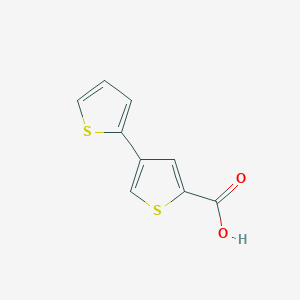

2,3'-Bithiophene-5'-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H6O2S2 |

|---|---|

Peso molecular |

210.3 g/mol |

Nombre IUPAC |

4-thiophen-2-ylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C9H6O2S2/c10-9(11)8-4-6(5-13-8)7-2-1-3-12-7/h1-5H,(H,10,11) |

Clave InChI |

BCLNZYLFUICHAQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC(=C1)C2=CSC(=C2)C(=O)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Bithiophene Carboxylic Acids

Strategies for Thiophene-Thiophene Bond Formation

The crucial step in the synthesis of bithiophene carboxylic acids is the formation of the bond connecting the two thiophene (B33073) rings. Transition metal-catalyzed cross-coupling reactions and classical ring-closure approaches are the two primary strategies employed for this purpose. acs.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the linkage between two thiophene rings. nih.govthieme-connect.comnih.govacs.orgrsc.org These reactions typically involve the coupling of a thiophene-based organometallic reagent with a halogenated or triflated thiophene derivative in the presence of a palladium or other transition metal catalyst.

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent and an organic halide or pseudohalide, coupled in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of bithiophenes, this could involve the reaction of a thienylstannane with a bromothiophene derivative. acs.orgnih.gov A significant advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, a major drawback is the toxicity of the tin compounds used. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: The Suzuki coupling is a versatile and widely used cross-coupling reaction that employs an organoboron reagent, such as a boronic acid or ester, and a halide or triflate, catalyzed by a palladium complex. acs.orglibretexts.org This method offers the advantage of using relatively non-toxic and stable organoboron reagents. organic-chemistry.org For instance, the Suzuki coupling of a thiophene boronic acid with a bromo- or iodothiophene derivative can efficiently generate the bithiophene scaffold. nih.govresearchgate.netresearchgate.net The reaction conditions, including the choice of catalyst, ligands, and base, can be tailored to achieve high yields and selectivity. thieme-connect.com

Heck-type Couplings: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org While the classic Heck reaction may not be the most direct route to a simple bithiophene, variations and related Heck-type couplings can be employed. acs.orgnih.govthieme-connect.com For example, a thienyl halide can be coupled with a thiophene derivative that has been functionalized with an alkene group.

Here is a table summarizing these key cross-coupling reactions:

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

|---|---|---|---|---|

| Stille Coupling | Organostannane (e.g., Thienylstannane) | Halide or Triflate (e.g., Bromothiophene) | Palladium complex | Air/moisture stable reagents; toxic tin compounds. acs.orgwikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Organoboron (e.g., Thiophene boronic acid) | Halide or Triflate (e.g., Bromothiophene) | Palladium complex | Non-toxic and stable reagents; versatile. acs.orgorganic-chemistry.orglibretexts.org |

| Heck-type Coupling | Alkene | Halide or Triflate (e.g., Thienyl halide) | Palladium complex | Forms a substituted alkene; variations exist for direct arylation. wikipedia.orgnih.gov |

An alternative to coupling pre-formed thiophene rings is to construct one of the thiophene rings onto an existing thiophene precursor. The Fiesselmann thiophene synthesis is a notable example of this "ring closure" approach. acs.orgwikipedia.org This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to form 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgyoutube.com

The mechanism involves the deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne. wikipedia.org A subsequent cyclization and elimination sequence leads to the formation of the thiophene ring. wikipedia.orgresearchgate.net This method can be adapted to synthesize substituted bithiophenes by starting with a thienyl-substituted precursor. acs.org The Fiesselmann reaction and its variations offer a versatile route to functionalized thiophenes and can be particularly useful for creating specific substitution patterns that might be challenging to achieve through cross-coupling methods. wikipedia.orgwikipedia.orgorganic-chemistry.org

Targeted Synthesis of Bithiophene Carboxylic Acid Esters (Primarily 2,2'-Isomers)

The synthesis of bithiophene carboxylic acid esters is often a key intermediate step towards obtaining the final carboxylic acid. acs.orgsemanticscholar.org Esters are generally easier to purify and handle than the corresponding carboxylic acids.

If a bithiophene carboxylic acid is synthesized first, it can be converted to its corresponding ester through various esterification methods. A common approach is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. gatech.edu Alternatively, the carboxylic acid can be converted to a more reactive acyl halide (e.g., acyl chloride) using a reagent like thionyl chloride, which is then reacted with an alcohol to form the ester. google.com

Another method involves reacting the carboxylic acid salt with an alkyl halide. google.com Various catalysts and reaction conditions can be employed to optimize the esterification process, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Here is a table of common esterification methods:

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst | Reversible reaction; often requires excess alcohol or removal of water. |

| Acyl Halide Route | Thionyl Chloride, Alcohol | Proceeds through a reactive intermediate; generally high yielding. google.com |

| Alkylation of Carboxylate | Alkyl Halide, Base | Forms the ester from the carboxylate salt. google.com |

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine, Alcohol | Mild conditions; effective for a wide range of substrates. mdpi.com |

The final step in many synthetic routes to bithiophene carboxylic acids is the hydrolysis of a bithiophene carboxylic acid ester. acs.orgsemanticscholar.org This reaction can be carried out under either acidic or basic conditions. orgoreview.comlibretexts.orglibretexts.org

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water to drive the reaction towards the products. orgoreview.comlibretexts.orgcommonorganicchemistry.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that involves heating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide. google.com This process initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Derivatization and Functionalization Strategies of the Bithiophene Carboxylic Acid Scaffold

The 2,3'-bithiophene-5'-carboxylic acid scaffold can be further modified to create a variety of derivatives with tailored properties. The carboxylic acid group itself is a versatile functional handle for further reactions. For instance, it can be converted into amides, esters, or other carbonyl derivatives. google.comnih.gov

Furthermore, the thiophene rings can be functionalized through electrophilic substitution reactions, such as halogenation. For example, N-bromosuccinimide (NBS) can be used to introduce bromine atoms onto the thiophene rings, providing sites for subsequent cross-coupling reactions to attach additional functional groups. researchgate.net The aldehyde derivative, 2,2′-bithiophene-5-carboxaldehyde, is also a useful precursor for synthesizing a range of more complex molecules. sigmaaldrich.com These derivatization strategies allow for the fine-tuning of the electronic and physical properties of the bithiophene system for specific applications.

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl side chains onto the this compound framework is a key strategy for tuning its electronic and physical properties. A versatile method for synthesizing substituted 2,2′-bithiophene- and 2,2′:5′,2″-terthiophene-5-carboxylic acids and their corresponding esters involves the Fiesselmann reaction, which is a thiophene ring closure method. acs.org This approach allows for the convenient preparation of derivatives that contain long alkyl chains, which may or may not have a terminal functional group, or an aryl substituent. acs.org

Another common strategy is the "building blocks" approach, which utilizes transition metal-catalyzed cross-coupling reactions like the Stille or Suzuki reactions. acs.org For instance, a palladium-catalyzed Stille reaction can be employed to couple a 5-bromo-4-alkylthiophene-2-carboxylate ester with a suitable thiophene organostannane to produce a 3-alkyl-2,2′-bithiophene-5-carboxylate ester. acs.org However, this method's efficiency is often limited by the availability and diversity of the necessary building blocks. acs.org

The direct C-H arylation of the thiophene ring is another powerful technique. Palladium-catalyzed direct arylation has been successfully applied to thieno-pyridines, -pyrimidines, and -pyrazines, demonstrating the feasibility of introducing aryl groups at specific positions on the thiophene core. mdpi.com

The table below summarizes a selection of synthetic methods for introducing substituents.

| Reaction Type | Description | Key Reagents | Reference |

| Fiesselmann Reaction | Thiophene ring closure to form substituted bithiophene carboxylic acids. | Thienyl ketones, chloroformylation reagents | acs.org |

| Stille Coupling | Cross-coupling of a bromo-thiophene derivative with an organostannane. | Palladium catalyst, organostannane | acs.org |

| Suzuki Coupling | Cross-coupling of a bromo-thiophene derivative with a boronic acid. | Palladium catalyst, boronic acid | nih.govnih.govnih.gov |

| Direct C-H Arylation | Palladium-catalyzed direct introduction of aryl groups onto the thiophene ring. | Palladium acetate, ligands (e.g., X-Phos) | mdpi.com |

Synthesis of Hydrazide and Diacylated Hydrazine (B178648) Intermediates

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of various important intermediates, including acid hydrazides and diacylated hydrazines. The acid hydrazide is a key precursor for the construction of several heterocyclic systems.

The synthesis of a carboxylic acid hydrazide is typically achieved by reacting the corresponding carboxylic acid or its ester derivative with hydrazine hydrate (B1144303). nih.govresearchgate.net For example, 3-chlorobenzo[b]thiophene-2-carboxylic acid hydrazide was prepared by refluxing the corresponding chloromethyl derivative with hydrazine hydrate in chloroform. nih.gov Similarly, the reaction of a chlorocarbonyl derivative with hydrazine hydrate can also yield the acid hydrazide in good yield. researchgate.net

These acid hydrazides can be further functionalized. For instance, treatment with formic acid can yield the N-formyl acid hydrazide, a precursor for oxadiazoles (B1248032) and thiadiazoles. researchgate.net Condensation of the acid hydrazide with an isothiocyanate, such as phenyl isothiocyanate, affords the corresponding thiosemicarbazide (B42300), which is a key intermediate for the synthesis of triazoles. nih.gov

| Intermediate | Synthetic Method | Key Reagents | Reference |

| Acid Hydrazide | Reaction of a carboxylic acid derivative with hydrazine hydrate. | Hydrazine hydrate | nih.govresearchgate.net |

| N-Formyl Acid Hydrazide | Treatment of the acid hydrazide with formic acid. | Formic acid | researchgate.net |

| Thiosemicarbazide | Condensation of the acid hydrazide with an isothiocyanate. | Phenyl isothiocyanate | nih.gov |

Formation of Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles, Isoxazoles, Triazoles)

The this compound scaffold can be elaborated into a variety of heterocyclic systems, which often leads to compounds with interesting photophysical, electronic, or biological properties.

Oxadiazoles and Thiadiazoles: 1,3,4-Oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from the corresponding carboxylic acid hydrazide. researchgate.net For example, refluxing an N-formyl acid hydrazide with phosphorous pentoxide or phosphorous pentasulfide in xylene yields the respective 1,3,4-oxadiazole or 1,3,4-thiadiazole. researchgate.net Another route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives, which can be prepared from the reaction of a carboxylic acid with N-arylthiosemicarbazides in the presence of a dehydrating agent like POCl₃. researchgate.net A one-pot synthesis of 2-amino-1,3,4-thiadiazoles from a thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE) has also been reported. encyclopedia.pub

Isoxazoles: The synthesis of isoxazoles can be achieved through various methods, including the cyclization of α,β-acetylenic oximes catalyzed by AuCl₃. organic-chemistry.org Another approach involves the reaction of β-ketodithioesters with sodium azide (B81097) to form β-ketonitriles, which are precursors to isoxazoles. organic-chemistry.org Highly substituted isoxazoles can be prepared via the electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones with reagents like ICl. nih.gov A [3 + 2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides in water also provides a route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Triazoles: 1,2,4-Triazoles can be synthesized from thiosemicarbazide intermediates. Ring closure of an arylthiosemicarbazide in an alkaline medium is a well-established method for preparing 1,2,4-triazoles. nih.gov For instance, 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol was obtained from its corresponding thiosemicarbazide precursor. nih.gov There are several established synthetic routes to 1,2,4-triazoles, including the Pellizzari and Einhorn-Brunner reactions. researchgate.net The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through a one-pot, multicomponent reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide. nih.gov

| Heterocycle | Synthetic Precursor | Key Reagents/Conditions | Reference |

| 1,3,4-Oxadiazole | N-Formyl Acid Hydrazide | Phosphorous pentoxide, xylene | researchgate.net |

| 1,3,4-Thiadiazole | N-Formyl Acid Hydrazide | Phosphorous pentasulfide, xylene | researchgate.net |

| 1,3,4-Thiadiazole | Carboxylic Acid & N-Arylthiosemicarbazide | POCl₃ | researchgate.net |

| Isoxazole | α,β-Acetylenic Oxime | AuCl₃ | organic-chemistry.org |

| 3,4,5-Trisubstituted Isoxazole | Z-O-Methyl Oxime of 2-Alkyn-1-one | ICl | nih.gov |

| 1,2,4-Triazole | Arylthiosemicarbazide | Alkaline medium | nih.gov |

| 1,4,5-Trisubstituted 1,2,3-Triazole | Primary Amine, 1,3-Dicarbonyl, Tosyl Azide | Acetic acid, DCM | nih.gov |

Incorporation into Conjugated Oligomers and Polymers

Functionalized bi- and terthiophenes, such as those derived from this compound, are crucial building blocks for the synthesis of π-conjugated oligomers and polymers. acs.org These materials are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). acs.orgmdpi.com

The synthesis of these conjugated materials often relies on coupling reactions that form new carbon-carbon bonds between monomeric units. The "building blocks" approach, using reactions like Stille and Suzuki coupling, is a common strategy to create well-defined oligomers and polymers. acs.org For example, a stepwise methodology for growing alternating donor-acceptor polymer chains has been reported, utilizing cross-coupling reactions with appropriately derivatized bithiophene (as the electron-donating unit) and benzothiadiazole (as the electron-accepting unit). mdpi.com

The properties of the resulting polymers can be tuned by the choice of substituents on the bithiophene core. The introduction of carboxylic acid groups, for instance, can influence the electronic properties and solubility of the final polymer. scribd.com The synthesis of thiophene-based polycyclic aromatic compounds can be achieved through a one-pot Diels-Alder cycloaddition followed by decarbonylation to generate a dithiophene-substituted benzene, which can be further cyclized. thieme-connect.de

Organometallic Precursors for Cross-Coupling (e.g., Organozinc Reagents)

The preparation of organometallic precursors from this compound derivatives is a key step for their participation in cross-coupling reactions. These precursors, such as organozinc, organomagnesium (Grignard), and organolithium reagents, are highly reactive and can be coupled with various electrophiles. libretexts.org

Organozinc reagents can be prepared from organic halides and zinc metal. libretexts.org These reagents are valuable in multicomponent reactions, for example, in the synthesis of α-branched amines. beilstein-journals.org The reactivity of organozinc reagents can be influenced by the presence of additives like lithium chloride. beilstein-journals.org

Grignard reagents (organomagnesium halides) are commonly prepared by reacting an organic halide with magnesium metal in an ether solvent. libretexts.org This method is applicable to aryl halides, allowing for the conversion of a halogenated bithiophene derivative into its corresponding Grignard reagent. libretexts.org This Grignard reagent can then be used in various coupling reactions or reacted with carbon dioxide to introduce a carboxylic acid group. beilstein-journals.org

Similarly, organolithium reagents can be formed by reacting an organic halide with lithium metal or through metal-halogen exchange with an alkyllithium reagent like n-butyllithium. beilstein-journals.org These highly reactive species are also widely used in organic synthesis for forming new carbon-carbon bonds.

Catalytic Oxidative C-H Cyclization Reactions for Thiophene Derivatives

Catalytic oxidative C-H/C-H coupling has emerged as a powerful and atom-economical method for the synthesis of biaryl scaffolds, including bithiophenes, as it avoids the pre-functionalization of both coupling partners. thieme-connect.de This approach offers a more direct route to these valuable compounds compared to traditional cross-coupling methods. thieme-connect.de

One example is the catalytic oxidative C-H cyclization of thiophenol derivatives with 1,3-diynes, which provides a straightforward route to both symmetrical and unsymmetrical 3,3'-bibenzothiophenes. thieme-connect.de Copper salts have been shown to be effective catalysts for this transformation. thieme-connect.de

Another strategy involves the direct oxidative coupling of two arene C-H bonds. While this method can be powerful, it can sometimes suffer from a lack of selectivity when coupling two different aromatic compounds. mdpi.com For thiophene derivatives, palladium-catalyzed direct C-H activation has been used to selectively functionalize specific positions on the thiophene ring. mdpi.com

Iron-catalyzed oxidative cyclization has also been employed to synthesize fused aromatic molecules containing thiophene rings. thieme-connect.de After bromination of the reactive α-position of the thiophene, this method can lead to the formation of polycyclic aromatic compounds without significant thiophene polymerization. thieme-connect.de

Advanced Spectroscopic and Structural Characterization of Bithiophene Carboxylic Acids and Their Derivatives

Elucidation of Molecular Structure

The precise determination of the molecular structure of bithiophene carboxylic acids is achieved through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the chemical environment of individual atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the connectivity and chemical environment of the atoms in 2,3'-Bithiophene-5'-carboxylic acid.

¹H NMR Spectroscopy: In ¹H NMR spectra of thiophene (B33073) derivatives, protons on the thiophene rings typically resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The acidic proton of the carboxylic acid group is highly deshielded and characteristically appears as a broad singlet at a downfield chemical shift, often in the range of 10–13 ppm. libretexts.orgyoutube.com The coupling patterns (splitting of signals) between adjacent protons on the thiophene rings provide valuable information about their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information. The carbon atom of the carboxyl group is typically observed in the range of 160-185 ppm. libretexts.org The carbon atoms within the thiophene rings resonate in the aromatic region, generally between 120 and 150 ppm. The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the carboxylic acid group.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10 - 13 | Broad singlet, solvent dependent |

| ¹H | Thiophene Ring Protons | 7.0 - 8.5 | Complex splitting patterns expected |

| ¹³C | Carboxylic Acid Carbonyl (C=O) | 160 - 185 | Quaternary carbon, typically a weaker signal |

| ¹³C | Thiophene Ring Carbons | 120 - 150 | Shifts depend on substitution and position |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum is dominated by characteristic absorptions of the carboxylic acid and the bithiophene core.

The most prominent and easily identifiable feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching vibration, which typically appears in the region of 2500–3300 cm⁻¹. This broadness is a result of hydrogen bonding between carboxylic acid molecules. libretexts.orgpressbooks.pub Another key absorption is the sharp and intense C=O (carbonyl) stretching band, which for aromatic carboxylic acids, is expected between 1680 and 1710 cm⁻¹. pressbooks.pub

The bithiophene portion of the molecule gives rise to several characteristic vibrations, including C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C stretching within the thiophene rings (in the 1400-1600 cm⁻¹ region), and C-S stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Aromatic (Thiophene) | ~3100 | Medium to Weak |

| C=O Stretch | Carboxylic Acid (Aromatic) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch | Aromatic (Thiophene) | 1400 - 1600 | Medium to Weak |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

Electronic and Optical Property Investigations

The electronic and optical properties of this compound are primarily investigated using UV-Visible absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its potential for light emission.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For conjugated systems like this compound, the absorption spectrum is typically characterized by intense π-π* transitions. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation in the molecule.

While specific experimental data for this compound is not available in the provided search results, a study on the related isomer, [2,2'-bithiophene]-5-carboxylic acid, reported its UV-Vis absorption properties. nova.edu Generally, bithiophene derivatives exhibit strong absorption in the UV region. The presence of the carboxylic acid group can influence the electronic structure and thus the absorption spectrum. Theoretical calculations using density functional theory (DFT) can also be employed to predict the electronic transitions and absorption spectra of such molecules. nova.edu

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the molecular structure and environment. Many thiophene-based materials are known to be fluorescent. researchgate.net

A study on [2,2'-bithiophene]-5-carboxylic acid investigated its fluorescence properties in both solution and the solid state. nova.edu The emission wavelength and quantum yield are key parameters determined from fluorescence spectroscopy. The fluorescence behavior of bithiophene derivatives can be influenced by factors such as the substitution pattern and the solvent polarity. For instance, a double Schiff base derived from thiophene-2,5-dicarboxylic acid was shown to act as a fluorescence sensor. rsc.org

Solid-State Structural Analysis

Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and interpreting the material's bulk properties. X-ray crystallography is the definitive method for determining the crystal structure of a compound.

Although specific crystal structure data for this compound was not found in the search results, a study on its isomer, [2,2'-bithiophene]-5-carboxylic acid, successfully determined its crystal structure. nova.edu Such studies reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. For bithiophene derivatives, the planarity of the thiophene rings and the dihedral angle between them are significant structural parameters.

X-ray Crystallography of Single Crystals

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular and crystal structures. For thiophene-based materials, this analysis reveals key structural parameters such as bond lengths, bond angles, and intermolecular interactions, which are critical for understanding their electronic properties and solid-state packing.

A study on [2,2′-bithiophene]-5,5′-dicarboxylic acid revealed that it could be decarboxylated in-situ during solvothermal treatment to yield [2,2′-bithiophene]-5-carboxylic acid, the crystal structure of which was then determined. nova.eduornl.gov This highlights the stability of the bithiophene core and the potential for post-synthetic modification. The crystallographic data for related thiophene derivatives, such as those in the table below, illustrate the typical ranges for unit cell parameters and space groups.

Table 1: Crystallographic Data for Representative Thiophene Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | C₁₅H₁₅NOS | Orthorhombic | Pna2₁ | 9.2080 | 14.0485 | 10.3826 | 90 | nih.gov |

| (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C₁₃H₁₂ClNOS | Monoclinic | P2₁/c | 10.6092 | 10.8355 | 11.1346 | 98.643 | nih.gov |

| 2,2′-Bithiophene-3,3′-dicarbonitrile | C₁₀H₄N₂S₂ | Monoclinic | P2₁/c | 3.9084 | 9.8832 | 12.0091 | 93.900 | nih.gov |

This table presents data for related thiophene derivatives to illustrate typical crystallographic parameters, as specific data for this compound was not available in the search results.

Electron Diffraction Studies for Crystalline Materials

Electron diffraction is a valuable technique for the structural analysis of crystalline materials, especially for nanosized crystals that are too small for single-crystal X-ray diffraction. ontosight.ai This method can provide information about the unit cell parameters and symmetry of the crystalline domains within a material. For organic semiconductors, electron diffraction can be used to study the degree of crystallinity and the orientation of the crystalline regions in thin films.

While specific electron diffraction studies on this compound were not found, the technique has been successfully applied to various organic materials, including metal-organic frameworks, to determine their crystal structures from nanocrystalline samples. ontosight.airesearchgate.net The principles of electron diffraction are complementary to X-ray diffraction, and it is particularly useful for characterizing the structure of polycrystalline thin films, which are relevant for device applications. The high-throughput capabilities of modern electron diffraction techniques are making it an increasingly important tool in materials discovery. researchgate.net

Surface and Thin-Film Characterization for Device-Oriented Applications

The performance of organic electronic devices is highly dependent on the properties of the thin films of the active materials. Therefore, the characterization of the surface and thin-film properties of this compound and its derivatives is of paramount importance.

X-ray photoelectron spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly useful for studying the interaction of organic molecules with surfaces, such as the formation of complexes with metal oxides.

A study on the interaction of 2,2'-bithiophene-5'-carboxylic acid (a close isomer of the title compound) with TiO₂ surfaces provides a good model for the expected behavior. nih.govacs.orgresearchgate.net In this study, the analysis of the O 1s, C 1s, and S 2p core level spectra revealed that the carboxylic acid group of the molecule strongly interacts with the TiO₂ surface, likely forming a bidentate linkage. nih.govacs.orgresearchgate.net The XPS data indicated that the molecule adsorbs intact on the surface. nih.govacs.orgresearchgate.net

For this compound, similar interactions with metal oxide surfaces are expected. The XPS analysis would likely show shifts in the binding energies of the oxygen and carbon atoms of the carboxylic acid group upon adsorption, indicative of complex formation. The sulfur 2p spectrum would provide information about the integrity of the thiophene rings. Studies on poly(2,2'-bithiophene) complexes have shown that the S 2p core-level spectra can reveal the presence of both neutral and partially charged sulfur species, which is indicative of charge transfer within the material. capes.gov.braps.org

Table 2: Expected XPS Signatures for Bithiophene Carboxylic Acid on a Metal Oxide Surface

| Core Level | Expected Binding Energy (eV) | Interpretation |

| C 1s (C-C, C-H) | ~285.0 | Aliphatic and aromatic carbon |

| C 1s (C-S) | ~286.5 | Carbon bonded to sulfur in thiophene rings |

| C 1s (COOH) | ~288.5-289.0 | Carbon in the carboxylic acid group |

| O 1s (C=O) | ~532.0 | Oxygen in the carbonyl of the carboxylic acid |

| O 1s (C-OH) | ~533.5 | Oxygen in the hydroxyl of the carboxylic acid |

| S 2p₃/₂ | ~164.0 | Sulfur in the thiophene rings |

| S 2p₁/₂ | ~165.2 | Sulfur in the thiophene rings |

This table is a representation of expected binding energies based on general knowledge and data from related compounds, as specific experimental XPS data for this compound complex formation was not available in the search results.

The morphology of thin films of organic semiconductors and the orientation of the molecules within these films have a profound impact on device performance. Techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD) are commonly used to study the surface morphology and crystal structure of these films.

Studies on oligothiophenes have shown that they tend to form well-ordered, polycrystalline thin films. rsc.org The molecular orientation, whether "edge-on" (thiophene rings perpendicular to the substrate) or "face-on" (thiophene rings parallel to the substrate), is crucial for charge transport. nova.edu For many applications, an edge-on orientation is preferred as it facilitates π-π stacking in the direction of charge transport.

Electrochemical Characterization

Electrochemical methods are essential for determining the redox properties of organic molecules, which are fundamental to their function in electronic devices.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. By measuring the current response to a sweeping potential, one can determine the oxidation and reduction potentials of a molecule, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

While specific CV data for this compound is not available in the provided search results, a study on 2,2'-bithiophene-5-carboxylic acid and its metal complexes indicates that these compounds are electroactive. nih.gov The redox potentials of bithiophene derivatives are influenced by the nature and position of substituents on the thiophene rings. The carboxylic acid group, being an electron-withdrawing group, is expected to increase the oxidation potential of the bithiophene core compared to unsubstituted bithiophene.

The CV of this compound would be expected to show an irreversible oxidation wave corresponding to the formation of a radical cation, which can then undergo further reactions such as polymerization. The reduction of the carboxylic acid group may also be observable at negative potentials.

Table 3: Representative Redox Potentials for Thiophene Derivatives

| Compound | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | Solvent/Electrolyte | Reference |

| Indole-based sulfonamide (A1) | +0.65 | - | 10% aq. ethanol/pH 7.4 | nih.gov |

| Indole-based sulfonamide (A2) | +0.62 | - | 10% aq. ethanol/pH 7.4 | nih.gov |

| Indole-based sulfonamide (A3) | +0.60 | - | 10% aq. ethanol/pH 7.4 | nih.gov |

This table presents data for related electroactive heterocyclic compounds to illustrate typical redox potential ranges, as specific experimental CV data for this compound was not available in the search results.

Spectroelectrochemistry for Doping Mechanisms and Oxidation Behavior

Spectroelectrochemistry is a powerful analytical technique that provides insights into the electronic structure of molecules and materials in different oxidation states. By simultaneously performing electrochemical measurements (like cyclic voltammetry) and spectroscopic analysis (typically UV-Vis-NIR), it is possible to characterize the transient species generated during redox processes. This is particularly valuable for understanding the doping mechanisms in conjugated polymers and oligomers, such as those derived from bithiophene carboxylic acids.

The oxidation of conjugated thiophene-based materials, a process known as p-doping, involves the removal of electrons from the π-system. wikipedia.org This leads to the formation of localized charge carriers. Spectroelectrochemistry allows for the direct observation of the spectral signatures of these charge carriers, which are typically radical cations (polarons) and dications (bipolarons). rsc.org

Upon initial oxidation, a polaron is formed, which is characterized by the appearance of new absorption bands at lower energies (longer wavelengths) compared to the neutral species, due to the creation of a new electronic state within the band gap. As the oxidation potential increases, a second electron can be removed, leading to the formation of a bipolaron. rsc.org The spectroelectrochemical study of bithiophene derivatives reveals that the stability and interconversion of these species are influenced by the molecular structure, substitution pattern, and the surrounding medium. wiley.comnih.gov

While specific spectroelectrochemical data for this compound is not extensively documented in publicly available literature, the behavior of analogous bithiophene and polythiophene derivatives provides a strong basis for predicting its oxidation mechanism. nih.govrsc.org The oxidation would likely initiate with the formation of a radical cation (polaron) on the bithiophene backbone. The presence of the electron-withdrawing carboxylic acid group is expected to increase the oxidation potential compared to unsubstituted bithiophene. wikipedia.org

The changes in the absorption spectrum upon electrochemical oxidation of a representative bithiophene derivative are summarized in the table below. These changes, characterized by the decrease of the initial absorption band and the emergence of new bands at longer wavelengths, are indicative of the formation of polaronic and bipolaronic species. nih.gov

Table 1: Spectroelectrochemical Data for a Representative Bithiophene Derivative During Oxidation

| Species | Oxidation State | Key Absorption Bands (nm) | Appearance |

|---|---|---|---|

| Neutral Molecule | 0 | ~410-420 | Colorless/Pale Yellow |

| Radical Cation (Polaron) | +1 | ~500-900 (broad) | Colored (e.g., Green/Blue) |

| Dication (Bipolaron) | +2 | Shifted or new bands in the NIR region | Different Color or Bleached |

This table presents typical changes in the UV-Vis-NIR absorption spectrum of a bithiophene derivative upon electrochemical oxidation, illustrating the formation of charged species. The exact wavelengths and colors can vary depending on the specific molecular structure and experimental conditions. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature. For organic compounds like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is primarily used to determine the thermal stability and decomposition profile of a material. For a compound like this compound, TGA can reveal the temperatures at which different parts of the molecule degrade.

The TGA thermogram of a related thiophene oligomer shows a 5% weight loss at temperatures above 400°C, indicating significant thermal stability. researchgate.net The presence of a carboxylic acid group might lead to an initial weight loss at a lower temperature corresponding to the loss of CO2. researchgate.net

Table 2: TGA Data for Representative Arene-Thiophene Oligomers

| Compound | Temperature for 5% Weight Loss (°C) |

|---|---|

| DSi-TTPTT | 361 |

| DSi-TTPPTT | 413 |

| DSi-TTNTT | 435 |

| DSi-6T | 420 |

This table shows the high thermal stability of various silyl (B83357) end-capped arene-thiophene oligomers, providing a comparative basis for the expected thermal stability of bithiophene derivatives. researchgate.net

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nl DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. nih.gov For a crystalline solid like this compound, DSC can provide information about its melting point, purity, and polymorphism (the ability to exist in multiple crystalline forms).

The DSC thermogram of a crystalline organic compound typically shows a sharp endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion. The presence of multiple melting peaks could indicate the presence of impurities or different polymorphic forms. tudelft.nl While specific DSC data for this compound is not available, studies on similar thiophene-based molecules and aromatic carboxylic acids can offer insights into its expected behavior. mdpi.com

For example, copolyesters containing thiophene units exhibit distinct melting points that vary with the composition of the polymer. mdpi.com This highlights how structural modifications can influence the crystalline properties and thermal transitions of thiophene-containing materials.

Table 3: Thermal Transition Data for Thiophene-Aromatic Copolyesters

| Copolymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

|---|---|---|

| PHS20 | - | 169 |

| PHS50 | - | 183 |

| PHS70 | - | 174 |

| PHS90 | - | 155 |

This table presents the melting temperatures of various poly(thiophene-aromatic) copolyesters, demonstrating the influence of chemical composition on crystalline transitions. mdpi.com

Theoretical and Computational Investigations of Bithiophene Carboxylic Acids

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is extensively used to investigate the electronic properties of thiophene-based molecules. DFT calculations are foundational for understanding the relationship between the structure of bithiophene derivatives and their function, particularly in the context of materials science. scispace.comresearchgate.net

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 2,3'-Bithiophene-5'-carboxylic acid, this involves calculating key parameters such as bond lengths, bond angles, and the dihedral angle between the two thiophene (B33073) rings. The electronic structure describes the distribution of electrons within this optimized geometry.

While specific optimized geometry data for this compound is not prominently available, studies on the related molecule 2,2'-bithiophene (B32781) provide valuable reference points. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, have been used to compute these parameters. researchgate.netdergipark.org.tr The inter-ring dihedral angle is a critical parameter in bithiophenes, as it influences the degree of π-conjugation and, consequently, the electronic and optical properties of the molecule. Substituents on the thiophene rings can cause this angle to deviate from the planar or anti-planar conformations often seen in the unsubstituted parent molecule. whiterose.ac.uk

Table 1: Representative Calculated Geometric Parameters for 2,2'-Bithiophene (Analogue Compound) This table presents data for the related compound 2,2'-bithiophene as an illustrative example of typical geometric parameters calculated via DFT.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C2-C2' | 1.46 |

| Bond Length | C2-S1 | 1.72 |

| Bond Length | C5-S1 | 1.71 |

| Bond Angle | C5-S1-C2 | 92.2° |

| Dihedral Angle | S1-C2-C2'-S1' | 147.5° |

Source: Adapted from DFT B3LYP/6-311++G(d,p) calculations on 2,2'-Bithiophene. researchgate.net

DFT and its time-dependent extension (TD-DFT) are powerful methods for predicting various spectroscopic properties, which can then be compared with experimental results to validate both the computational model and the synthesized structure. mdpi.comehu.es

UV-Vis Spectroscopy: Predictions of ultraviolet-visible (UV-Vis) absorption spectra are achieved by calculating the electronic transition energies and their corresponding oscillator strengths. For conjugated molecules like bithiophenes, the primary absorption bands are typically due to π-π* transitions. The position of the maximum absorption wavelength (λ_max) is highly sensitive to the extent of conjugation, which is influenced by substituents and the inter-ring dihedral angle. mdpi.com

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. researchgate.net These calculations help in assigning the vibrational modes observed in experimental FT-IR spectra. For this compound, key predicted vibrations would include the C=O and O-H stretching of the carboxylic acid group, C-S stretching within the thiophene rings, and various C-C and C-H stretching and bending modes. Comparing simulated and experimental spectra is a standard method for structural confirmation. mdpi.com

NMR Spectroscopy: DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), theoretical chemical shifts can be obtained, which are invaluable for interpreting experimental NMR data and confirming the molecular structure.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov

HOMO: This orbital can be thought of as the valence band for the molecule. Its energy level relates to the molecule's ability to donate an electron.

LUMO: This orbital is analogous to the conduction band. Its energy level indicates the molecule's ability to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests that the molecule can be easily excited, which is characteristic of high chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net In materials science, a smaller HOMO-LUMO gap is often desirable for organic semiconductors and chromophores used in solar cells. wikipedia.org

Table 2: Representative FMO Properties for Substituted 2,2'-Bithiophene Derivatives (Analogue Compounds) This table shows calculated HOMO-LUMO gap data for related bithiophene derivatives to illustrate the effect of substitution.

| Compound (in Vacuum) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 2,2'-Bithiophene (Parent) | -8.76 | -0.98 | 7.78 |

| 2,2'-Bithiophene-CF₃ derivative | -9.25 | -2.57 | 6.68 |

| 2,2'-Bithiophene-CN derivative | -9.31 | -2.16 | 7.15 |

Source: Adapted from theoretical studies on substituted 2,2'-bithiophenes. researchgate.net

Beyond FMO analysis, DFT provides other descriptors to quantify a molecule's reactivity and stability.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity indices can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netscispace.com Chemical hardness is a measure of resistance to charge transfer; a molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com The electrophilicity index quantifies the ability of a species to accept electrons. These descriptors are crucial for predicting how a molecule will behave in a chemical reaction. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a detailed picture of charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov For this compound, NBO analysis would reveal the charge transfer between the electron-rich thiophene rings and the electron-withdrawing carboxylic acid group, offering insights into the molecule's electronic structure and bonding.

Excited State Calculations

While TD-DFT is useful, more rigorous methods are often required to accurately describe molecular excited states, especially in complex systems. Methods like Coupled Cluster (CC2) and the Algebraic Diagrammatic Construction to the second order (ADC(2)) provide a higher level of theory for this purpose. epfl.chrsc.orgresearchgate.networktribe.com

The adiabatic excitation energy is the energy difference between the optimized geometries of the ground state and the first excited state. This value is often more directly comparable to experimental measurements (like the 0-0 transition in spectroscopy) than vertical excitation energies.

The CC2 and ADC(2) methods are advanced ab initio techniques known for providing a balanced and accurate description of excited states. whiterose.ac.uk They are particularly valuable for studying the photochemistry and photophysics of molecules. For example, in a computational study of substituted 2,2'-bithiophenes, both ADC(2) and CC2 were used to calculate the adiabatic excitation energies. whiterose.ac.uk The results showed that different substituents could significantly raise or lower the excitation energy. For instance, hydroxyl (-OH) substitution was found to decrease the excitation energy, with the magnitude of the effect depending on the substitution position. whiterose.ac.uk Such calculations are essential for designing molecules with specific photophysical properties for applications in areas like organic electronics. rsc.orgresearchgate.net

Table 3: Calculated Adiabatic Excitation Energies for Hydroxy-Substituted trans-2,2'-Bithiophene (Analogue Compound) This table presents data for a related substituted bithiophene to illustrate the application of CC2 and ADC(2) methods.

| Substitution Position | Method | Adiabatic Excitation Energy (eV) |

| 3-hydroxy | ADC(2) | 3.86 |

| 3-hydroxy | CC2 | 3.87 |

| 4-hydroxy | ADC(2) | 3.75 |

| 4-hydroxy | CC2 | 3.78 |

| 3,3'-dihydroxy | ADC(2) | 3.96 |

| 3,3'-dihydroxy | CC2 | 3.97 |

Source: Adapted from a computational study on substituted trans-2,2'-bithiophene. whiterose.ac.uk

Effects of Substituents on Electronic Transitions

The electronic transitions of bithiophene carboxylic acids are highly sensitive to the nature and position of substituent groups on the thiophene rings. These substituents can modulate the electronic structure of the molecule, leading to significant changes in its absorption and emission spectra. The effects of substituents are generally categorized based on their electron-donating or electron-withdrawing capabilities.

While specific computational studies on substituted this compound are limited, extensive research on the closely related 2,2'-bithiophene system provides valuable insights into these effects. A spectroscopic and computational analysis of 3,3'- and 4,4'-disubstituted 2,2'-bithiophenes revealed that the position of the substituent significantly impacts the molecule's conformation and spectroscopic properties. acs.org It was observed that 3,3'-disubstituted derivatives are generally more twisted in their ground state compared to their 4,4'-analogs. acs.org This increased torsion angle in the 3,3'-derivatives can disrupt the π-conjugation, leading to a blue shift in the absorption spectra compared to the more planar 4,4'-derivatives.

The following table summarizes the calculated electronic transition data for representative substituted bithiophene derivatives, illustrating the impact of substituent effects. Note: This data is based on studies of 2,2'-bithiophene derivatives as a close structural analog to this compound.

| Compound | Substituent | Position | Calculated λmax (nm) | Oscillator Strength (f) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1 | H | - | 302 | 0.65 | -5.89 | -1.98 | 3.91 |

| 2 | CH3 | 4,4' | 315 | 0.72 | -5.71 | -1.91 | 3.80 |

| 3 | OCH3 | 4,4' | 328 | 0.78 | -5.58 | -1.85 | 3.73 |

| 4 | CH3 | 3,3' | 295 | 0.58 | -5.75 | -1.95 | 3.80 |

| 5 | OCH3 | 3,3' | 305 | 0.61 | -5.62 | -1.89 | 3.73 |

The data presented in this table is illustrative and compiled from computational studies on 2,2'-bithiophene derivatives. The values are representative of general trends and may not correspond to specific experimental measurements.

The data clearly shows that electron-donating groups like methyl (CH3) and methoxy (B1213986) (OCH3) at the 4,4'-positions cause a red shift in the absorption maximum (λmax) compared to the unsubstituted bithiophene. This is accompanied by an increase in the oscillator strength, indicating a more allowed electronic transition. The HOMO energy levels are raised, leading to a smaller HOMO-LUMO gap. However, when these same substituents are placed at the 3,3'-positions, the effect is less pronounced, and in some cases, a slight blue shift is observed. This is attributed to the increased steric hindrance at the 3,3'-positions, which forces the bithiophene rings out of planarity, thereby reducing the effective conjugation length.

Computational Design and Predictive Modeling for Materials Applications

The ability to computationally predict the electronic and optical properties of molecules like this compound is a cornerstone of modern materials science. By employing computational design and predictive modeling, researchers can screen vast libraries of virtual compounds to identify promising candidates for various applications, thereby accelerating the discovery of new materials and reducing the reliance on time-consuming and expensive trial-and-error synthesis. researchgate.netiitgn.ac.in

One of the most promising areas for the application of bithiophene carboxylic acids is in the field of organic photovoltaics (OPVs), particularly in dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells. arxiv.orgrsc.org In these devices, the bithiophene carboxylic acid can act as a component of a sensitizer (B1316253) dye or as a building block for a donor polymer. The carboxylic acid group serves as an effective anchoring group, allowing for strong adsorption onto the surface of semiconductor metal oxides like titanium dioxide (TiO2), which is a critical requirement for efficient charge injection. nih.gov

Computational modeling plays a crucial role in the design of these materials by predicting key parameters that govern device performance. These parameters include:

Frontier Molecular Orbital (FMO) Energies: The energy levels of the HOMO and LUMO are critical for determining the open-circuit voltage (Voc) and the efficiency of charge transfer processes in a solar cell. For a donor material, the HOMO level should be sufficiently low to ensure good stability, while the LUMO level must be higher than that of the acceptor material to provide a driving force for electron transfer.

Absorption Spectrum: TD-DFT calculations can predict the absorption spectrum of a molecule, including the wavelength of maximum absorption (λmax) and the molar extinction coefficient. This information is vital for designing materials that can efficiently harvest solar radiation across a broad range of the solar spectrum.

Charge Transport Properties: Computational models can also provide insights into the charge transport characteristics of a material by calculating parameters such as reorganization energies. Lower reorganization energies are generally associated with higher charge mobilities, which is desirable for efficient charge extraction in a solar cell.

Recent studies have demonstrated the power of machine learning in combination with quantum mechanical calculations to create predictive models for the performance of organic solar cells. researchgate.netdur.ac.uk These models can learn the complex relationships between molecular structure and photovoltaic properties from large datasets of known materials. By inputting the structural features of a novel bithiophene carboxylic acid derivative, these models can predict its potential power conversion efficiency (PCE) with a reasonable degree of accuracy, thus guiding synthetic efforts towards the most promising candidates. iitgn.ac.in

For example, a computational study on a series of organic dyes for DSSCs could involve the virtual modification of the this compound scaffold with different π-conjugated linkers and acceptor groups. By calculating the FMO energies, absorption spectra, and other relevant properties for each virtual compound, researchers can identify the structural modifications that are most likely to lead to improved device performance. This rational design approach significantly streamlines the materials discovery process and has been instrumental in the development of highly efficient organic solar cells. rsc.org

Research Applications in Advanced Functional Materials and Systems

Organic Electronics and Optoelectronics

Bithiophene derivatives are a significant class of materials in the field of organic electronics due to their electronic and optical properties. ontosight.ai They serve as fundamental components for creating conjugated polymers and oligomers that are essential for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ontosight.ai The ability to tune their properties through chemical synthesis makes them highly adaptable for these applications.

While specific research focusing solely on 2,3'-Bithiophene-5'-carboxylic acid in OLED active layers is not extensively documented, the broader class of bithiophene derivatives is recognized for its potential in this area. ontosight.ai The conjugated bithiophene structure can facilitate charge transport and act as a host or part of an emissive layer. The development of materials for OLEDs often involves creating complex molecular structures where bithiophene units can be incorporated to fine-tune the electronic energy levels (HOMO/LUMO) and enhance device performance. For instance, derivatives of benzophenone (B1666685) are widely used as host materials in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. mdpi.com Similarly, star-shaped molecules with a 1,3,5-triazine (B166579) core linked to various aromatic units have been investigated for their optoelectronic properties relevant to OLEDs. nih.gov The incorporation of a bithiophene moiety into such complex structures could offer a strategy for developing new OLED materials with tailored properties.

In the realm of organic photovoltaics (OPVs), bithiophene-containing molecules are actively researched as both electron donor and acceptor materials. nih.govmdpi.com The performance of OPV devices relies on the efficient generation of excitons upon light absorption and their subsequent dissociation into free charge carriers at a donor-acceptor interface. The electronic properties of the materials used are crucial for this process.

New non-fullerene acceptors (NFAs) based on an A–D'–D–D'–A structure, where bithiophenes were incorporated to extend the conjugation, have been developed. nih.gov These materials are designed to have higher LUMO energy levels, which can lead to a higher open-circuit voltage (Voc) in the resulting OPV device. nih.gov The table below summarizes the performance of OPV devices fabricated with different bithiophene-extended IDIC-based NFAs.

| Acceptor Material | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |

| IDT-BT-IC | 2.30 | 0.95 | 45 | 1.00 |

| IDT-BT-IC4F | 8.31 | 0.86 | 47 | 3.37 |

| IDT-BT-IC4Cl | 3.00 | 0.89 | 29 | 0.76 |

| Table based on data from a study on new bithiophene extended IDIC-based non-fullerene acceptors. nih.gov |

The ternary strategy, which involves adding a third component to a host binary system, is another effective method to enhance OPV performance. rsc.org Simple molecules based on a benzo[1,2-b:4,5-b′]dithiophene core have been successfully used as third components to improve molecular packing, facilitate exciton (B1674681) dissociation, and enhance charge transport in PM6:Y6 based ternary OPVs. rsc.org

Organic field-effect transistors (OFETs) are a cornerstone of organic electronics, and the performance of these devices is heavily dependent on the semiconductor material used. Thiophene-based oligomers and polymers are among the most extensively studied classes of organic semiconductors. researchgate.net Bithiophene derivatives, in particular, are considered promising building blocks for high-performance OFETs. ontosight.ainih.gov

Researchers have synthesized and characterized a series of polymers based on bithiophene-imide (BTI). nih.gov By copolymerizing the BTI unit with varying lengths of thiophene-based donor units, the charge carrier polarity of the resulting polymer could be systematically controlled. For example, increasing the donor unit length from a single thiophene (B33073) to a tetrathiophene shifted the material's behavior from ambipolar to predominantly p-type (hole-transporting). nih.gov The performance of these polymers in OFETs is summarized below.

| Polymer | Carrier Type | Mobility (cm²/Vs) |

| P1 (monothiophene) | Ambipolar | ~10⁻⁴ (hole and electron) |

| P2 (bithiophene) | p-type | ~10⁻³ |

| P3 (tetrathiophene) | p-type | ~10⁻² |

| P(BTimR)-H (homopolymer) | n-type | 0.14 |

| Table based on data from a study on bithiophene-imide-based polymeric semiconductors. nih.gov |

Furthermore, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and used as solution-processable small molecule semiconductors for OFETs, demonstrating hole mobilities up to 0.005 cm²/Vs and high on/off current ratios. researchgate.net

Sensor Technologies

The inherent electronic and photophysical properties of this compound and its derivatives make them excellent candidates for the development of highly sensitive and selective sensors. The bithiophene unit can act as a signaling component (e.g., a fluorophore), while the carboxylic acid group can serve as a recognition site or an anchor for immobilization onto sensor surfaces.

Electrochemical sensors offer a simple, rapid, and cost-effective approach for detecting a wide range of analytes. Thiophene-based compounds have been successfully integrated into electrochemical sensing platforms.

Coordination polymers (CPs) based on nickel(II) and thiophene-mono-carboxylic acids have been shown to function as multifunctional electrochemical sensors. researchgate.net These materials were capable of detecting various analytes, including nitrite, chloramphenicol, and L-ascorbic acid (AA). researchgate.net The study also demonstrated their use in the fluorescent detection of Fe³⁺ and Cr₂O₇²⁻ ions. researchgate.net The detection limits for several analytes using these nickel(II)-thiophene-carboxylate complexes are presented in the following table.

| Complex | Analyte | Detection Limit |

| 1 | L-Ascorbic Acid (AA) | 1.08 x 10⁻⁶ M |

| 1 | Fe³⁺ | 1.18 x 10⁻⁴ M |

| 1 | Cr₂O₇²⁻ | 1.06 x 10⁻⁴ M |

| 2 | L-Ascorbic Acid (AA) | 1.43 x 10⁻⁶ M |

| 2 | Fe³⁺ | 2.06 x 10⁻⁴ M |

| 2 | Cr₂O₇²⁻ | 2.06 x 10⁻⁴ M |

| Table based on data from a study on metal-directed thiophene-carboxylate-based nickel(II) complexes. researchgate.net |

The detection of ascorbic acid is of significant interest, and various other material platforms are also being explored, such as those based on two-dimensional conductive metal-organic frameworks (MOFs) and graphene. nih.govfrontiersin.org For instance, a sensor using a Cu₃(HHTP)₂ MOF exhibited a detection limit of 2.4 μmol/L for ascorbic acid. nih.gov

In the area of metal ion detection, a bithiophene-based fluorescent "turn-on" sensor was developed for the highly sensitive and rapid detection of Hg²⁺ in various samples, including water and urine, with a low detection limit of 19 nM. nih.gov Additionally, a thiophene-appended benzothiazole (B30560) compound has been reported for the ratiometric detection of Cd²⁺ with a detection limit as low as 2.25 nM. nih.gov

Biosensor Applications

The development of highly sensitive and selective biosensors is crucial for early disease diagnosis and monitoring. The inherent properties of thiophene-based molecules make them excellent candidates for such applications.

While direct research on this compound for antigen-antibody detection is not extensively documented in the provided results, the broader class of thiophene-based ligands has been explored for this purpose. The fundamental principle of many biosensors lies in the highly specific interaction between an antibody and its corresponding antigen. nih.gov Thiophene-based materials can be functionalized to immobilize antibodies, and the binding of the target antigen can induce a detectable change in the material's optical or electronic properties. For instance, silicon-on-insulator field-effect transistor (SOI-FET) biosensors can be used to detect antibody-antigen complexes, where the binding event alters the electrical characteristics of the transistor. nih.gov The probability and accuracy of detecting these complexes are critical factors in biosensor design. nih.gov

Derivatives of bithiophene have shown significant promise as probes for the detection of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov A series of (E)-5-styryl-2,2'-bithiophene (SBTP) derivatives, which share the bithiophene core structure, have been synthesized and evaluated for their ability to bind to Aβ aggregates. nih.gov These compounds exhibited high binding affinities, and radio-iodinated versions demonstrated specific labeling of Aβ plaques in brain sections of Alzheimer's disease model mice with low background signal. nih.gov Furthermore, in vivo studies with one of the derivatives showed high initial brain uptake followed by rapid clearance, suggesting their potential as imaging probes for β-amyloid. nih.gov The structural flexibility of the thiophene backbone is considered essential for the spectral assignment of a diversity of protein aggregates. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. The choice of the organic linker is crucial in determining the structure and, consequently, the properties of the resulting MOF. researchgate.netcapes.gov.br Carboxylic acid-functionalized linkers are widely used in MOF synthesis due to their strong coordination ability and the diverse coordination modes they can adopt. alfa-chemistry.com

The use of bithiophene carboxylic acid derivatives as organic linkers allows for the design and synthesis of MOFs with unique properties. The geometry, length, and functional groups of the linker dictate the topology and properties of the final MOF structure. researchgate.netcapes.gov.br For instance, the hydrothermal synthesis of MOFs using thiophene-2,5-dicarboxylic acid and a nickel salt has been reported to yield a metal-organic framework with the chemical formula C₃₆H₂₈N₄Ni₂O₁₂S₂. google.com Similarly, a MOF comprised of Sr²⁺ and thiophene-2,5-dicarboxylic acid has been prepared via the solvothermal method. rsc.org The synthesis of MOFs often involves a careful selection of metal ions, organic linkers, and reaction conditions to achieve the desired structure and functionality. researchgate.net

The relationship between the structure of a MOF and its properties is a central theme in MOF research. rsc.org The connectivity between the metal nodes and the organic linkers determines the framework's porosity, stability, and ultimately its performance in various applications. nih.gov For example, the use of multicarboxylate linkers can lead to more robust MOFs due to higher connectivity with the metal nodes. alfa-chemistry.com In the case of metallophthalocyanine-based 2D conductive MOFs, the nature of the metal nodes (e.g., Ni, Cu, Zn) influences the interlayer stacking patterns, which in turn affects the material's band gap and electrical conductivity. nih.gov A study on a MOF constructed with Sr²⁺ and thiophene-2,5-dicarboxylic acid revealed that the connectivity between the inorganic units and the organic linkers resulted in a 3D framework with rhombus channels occupied by disordered solvent molecules. rsc.org This specific structure gave rise to interesting dielectric properties. rsc.org

The porous nature of MOFs makes them highly promising materials for gas storage and separation. nih.govresearchgate.net The tunability of their pore size and surface chemistry allows for the selective adsorption of different gas molecules. researchgate.net Flexible MOFs are particularly interesting as their structures can respond to external stimuli like pressure and temperature, which can be advantageous for gas storage applications. nih.gov While specific data on the gas storage capabilities of MOFs derived from this compound is not detailed in the search results, the general principles of MOF-based gas storage are well-established. For example, MOFs are being designed to meet the Department of Energy's targets for methane (B114726) storage by optimizing properties like pore size and hydrophobicity. mdpi.comresearchgate.net The kinetic trapping of gases within the pores of MOFs, such as ZIF-8, has been explored for long-term gas storage under ambient conditions. rsc.org

The magnetic properties of coordination polymers are determined by the nature of the metal ions and the way they are connected by the organic linkers. The synthesis of coordination polymers with benzenepentacarboxylate linkers and cobalt ions has resulted in materials with interesting magnetic behaviors, including metamagnetic transitions. nih.gov In another example, two 3D metal-organic frameworks containing 2,2′-bipyridine-5,5′-dicarboxylic acid and manganese or zinc ions were synthesized, and magnetic investigations of the manganese-based compound suggested weak antiferromagnetic coupling between adjacent Mn²⁺ ions. researchgate.net The magnetic properties of iron(II) coordination polymers based on 4,4′-bipyridine have been shown to change with thermal decomposition, transitioning from paramagnetic to antiferromagnetic ordering. rsc.org The study of how magnetic nuclei in the ligand shell of metal complexes affect spin relaxation is crucial for the design of robust spin coherence in magnetic materials. acs.org

Conjugated Polymer Synthesis and Characterization for Device Performance

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and gives rise to their unique electronic and optical properties. Thiophene is a common building block in the synthesis of these polymers. nih.gov

The synthesis of conjugated polymers based on bridged bithiophene units has been a subject of research for applications in photovoltaics. nycu.edu.twacs.org By copolymerizing donor and acceptor units, the optical and electronic properties of the resulting polymers can be tuned. For example, the band gaps of three-component donor-acceptor random copolymers have been adjusted to optimize their performance in polymer solar cells. acs.org The introduction of nucleobase side chains into benzo[1,2-b:4,5-b′]-dithiophene (BDT)-based conjugated copolymers has been shown to influence their assembly and organization, leading to higher hole mobilities. rsc.org The interaction between 2,2'-bithiophene-5-carboxylic acid and titanium dioxide (TiO₂) surfaces has been studied to understand the interface in dye-sensitized solar cells, revealing that the molecule adsorbs intact and creates new electronic states in the TiO₂ bandgap. nih.gov

Tailoring Polymer Backbones and Side Chains for Tunable Electronic Properties

The electronic characteristics of conjugated polymers are fundamentally dictated by their molecular structure, specifically the arrangement of electron-rich and electron-deficient units within the polymer backbone and the nature of the appended side chains. The incorporation of bithiophene moieties, such as the one present in this compound, is a well-established strategy for modulating these properties.

The introduction of functional groups onto the bithiophene unit can dramatically alter the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, the addition of electron-withdrawing groups like cyano (-CN) to a bithiophene unit within a polymer backbone has been shown to significantly lower both HOMO and LUMO energy levels. rsc.org This tuning of frontier molecular orbital energies is crucial for designing materials with specific charge transport characteristics, such as n-type (electron-transporting) or p-type (hole-transporting) behavior. In one study, three different copolymers containing 3,3′-dicyano-2,2′-bithiophene were synthesized, and all exhibited electron mobility comparable to the benchmark n-type conjugated polymer N2200. rsc.org

Furthermore, the length of the conjugated segments within the polymer backbone plays a critical role in determining the material's electronic properties. Theoretical calculations using density functional theory (DFT) have shown that extending the conjugation length in polymers containing dibenzothiophene (B1670422) and thiophene units leads to a decrease in the HOMO-LUMO gap. frontiersin.org This reduction in the energy gap is a key factor in enhancing the polymer's conductivity. researchgate.net The strategic placement of units like this compound allows for the systematic extension of conjugation, providing a pathway to polymers with tailored electronic and optical properties.

The table below summarizes the effect of introducing cyano groups on the electronic properties of polymers containing bithiophene units.

| Polymer | HOMO (eV) | LUMO (eV) |

| DPPTh-BT2CN | -5.41 | -3.67 |

| DPPPy-BT2CN | -5.83 | -3.75 |

| 2FIID-BT2CN | -6.15 | -3.92 |

Data sourced from a study on copolymers containing 3,3′-dicyano-2,2′-bithiophene. rsc.org

Impact of Carboxylic Acid Functionalization on Polymer Processability and Electroactivity

The carboxylic acid group of this compound imparts significant advantages in terms of polymer processability and electroactivity. One of the primary benefits is the ability to render the resulting polymers water-processable. nih.gov This is a crucial feature for developing more environmentally friendly and cost-effective fabrication methods for electronic devices.

Polymers functionalized with carboxylic acid side chains can be synthesized as carboxylated salt precursors that are compatible with aqueous solutions. nih.gov Through a simple post-acidification step, these precursors can be converted into the final carboxylic acid functionalized polythiophene, which is resistant to common solvents. nih.gov This processability allows for the creation of robust polymer films without the need for chemical cross-linkers. nih.gov

The presence of the carboxylic acid group also has a profound impact on the electroactivity of the polymer. These functional groups can become electrochemically activated, with the dissociation of the carboxyl group being influenced by the oxidation state of the thiophene rings. researchgate.net This property makes them responsive to changes in pH. researchgate.net Studies on polythiophenes with carboxyl-alkyl side chains have demonstrated that these materials retain substantial electroactivity in aqueous environments. nih.gov Cyclic voltammetry experiments have shown that carboxylated polythiophenes undergo reversible oxidation and reduction, indicating their suitability for applications in devices like organic electrochemical transistors (OECTs). nih.gov The variation of the alkyl spacer length between the polymer backbone and the carboxylic acid group provides a further means to fine-tune the electrochemical performance and doping kinetics. nih.gov

The table below highlights the electrochemical properties of polythiophenes functionalized with carboxyl-alkyl side chains of varying lengths.

| Polymer | Oxidation Onset (V vs. Ag/AgCl) |

| P3C(Pr)T | > -0.2 |

| P3C(Bu)T | > -0.2 |

| P3C(Pe)T | > -0.2 |

Data from cyclic voltammetry of carboxylated polythiophenes in 0.1 M aqueous NaCl. nih.gov

Control of Crystallinity and Morphology in Polymer Films for Enhanced Performance

The performance of polymer-based electronic devices is not only dependent on the intrinsic electronic properties of the material but also on the organization of the polymer chains in the solid state. The crystallinity and morphology of the polymer film play a crucial role in determining charge transport efficiency. The planar structure of the bithiophene unit, as found in this compound, is known to promote crystallinity within polymer backbones. ossila.comnih.gov